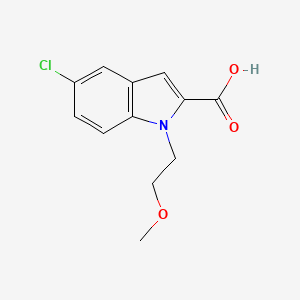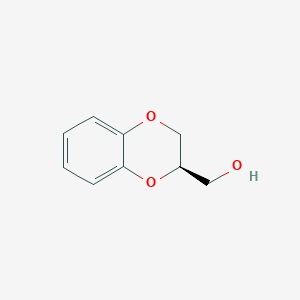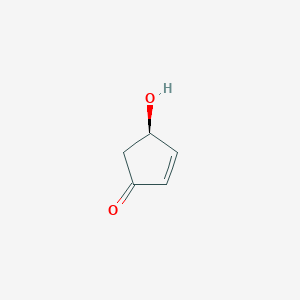
Cyano-hydroxyimino-acetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyano-hydroxyimino-acetic acid methyl ester is a chemical compound with the molecular formula C4H4N2O3 and a molecular weight of 128.09 . It is used extensively in scientific research for its unique properties.
Synthesis Analysis
Methyl 2-Cyano-2-oximinoacetate, which is a cyano-oxime derivative used as a fungicide, is synthesized using this compound as an intermediate . The synthesis process involves various methods such as Kolbe nitrile synthesis using ethyl chloroacetate and sodium cyanide .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C4H4N2O3 . The compound has a molecular weight of 128.09 .Chemical Reactions Analysis
This compound is a versatile synthetic building block for a variety of functional and pharmacologically active substances. It contains an acidic methylene group, flanked by both the nitrile and carbonyl, and so can be used in condensation reactions like the Knoevenagel condensation or the Michael addition .Physical and Chemical Properties Analysis
This compound is a chemical compound with the molecular formula C4H4N2O3 and a molecular weight of 128.09 .Scientific Research Applications
Thionation and Ligand Formation for Metal Complexation
Cyano-hydroxyimino-acetic acid methyl ester serves as a precursor for the synthesis of sulfur-containing derivatives, specifically 2-Cyano-2-(hydroxyimino)dithioacetic acid, through thionation. This derivative is a novel ligand for complexation with transition metal ions, offering a pathway for the development of metal coordination complexes. Optimal conditions for the synthesis and thionation reactions have been established, showcasing the compound's versatility in inorganic chemistry and potential applications in catalysis or material science (Hung et al., 2017).
Acylation Methodologies and Peptide Synthesis
The compound, referred to as Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate), is highlighted in acylation chemistry for peptide, amide, and ester bond formation. Oxyma-based reagents offer advantages over traditional coupling agents, showcasing improved outcomes in terms of yield and purity for peptide synthesis. This has significant implications for the pharmaceutical industry and research in biochemistry, where precise and efficient bond formation is crucial (Subirós‐Funosas et al., 2014).
Enhanced Synthesis of α-Ketoamide Derivatives
OxymaPure, another derivative of this compound, has demonstrated superiority in the synthesis of α-ketoamide derivatives when used in combination with carbodiimide (DIC). The use of OxymaPure/DIC as a coupling reagent leads to high yields and purity of the target compounds, indicating its valuable role in the synthesis of potentially bioactive molecules (El‐Faham et al., 2013).
Coordination Chemistry with Transition Metals
Research on 2-Cyano-2-(hydroxyimino)acetic acid has revealed its effectiveness as a ligand for both Cu^2+ and Ni^2+ ions across a broad pH range. The formation of dimeric complexes, especially with Cu^2+ ions, underscores the compound's potential in coordination chemistry and the design of metal-organic frameworks or catalytic systems (Sliva et al., 1998).
Selective Esterification in Organic Synthesis
Oxyma and its derivatives have been shown to significantly impact the selective esterification of primary alcohols in the presence of water, improving the synthesis of esters. This method facilitates the esterification process by offering a route that combines efficiency with the ability to easily remove the catalyst or reagent post-reaction, thus streamlining synthetic protocols in organic chemistry (Wang et al., 2012).
Safety and Hazards
While specific safety and hazard information for Cyano-hydroxyimino-acetic acid methyl ester is not available, general safety measures for handling chemical substances should be followed. These include wearing personal protective equipment/face protection, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .
Future Directions
Mechanism of Action
Target of Action
It’s known that similar compounds are used extensively in the formation of biologically active compounds .
Mode of Action
It’s known that the 2-cyano-2-(hydroxyimino)acetate displays a remarkable capacity to suppress racemization and shows impressive coupling efficiency in both automated and manual synthesis . This suggests that it may interact with its targets to prevent the conversion of one enantiomer into another, thus preserving the stereochemical integrity of the molecule .
Biochemical Pathways
It’s known that cyanoacetamide derivatives, which are structurally similar to this compound, are important precursors for heterocyclic synthesis . They are utilized extensively as reactants to form a variety of heterocyclic compounds .
Pharmacokinetics
It’s known that the compound is a solid and should be stored at room temperature .
Result of Action
It’s known that similar compounds have been used in the synthesis of various organic heterocycles , suggesting that this compound may also contribute to the formation of complex organic structures.
Action Environment
It’s known that the compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes.
Biochemical Analysis
Biochemical Properties
Cyano-hydroxyimino-acetic acid methyl ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the key interactions is with enzymes involved in ester hydrolysis, where the compound can be hydrolyzed to produce cyanoacetic acid and methanol . This reaction is catalyzed by esterases, which are enzymes that hydrolyze ester bonds. Additionally, this compound can participate in condensation reactions, such as the Knoevenagel condensation, where it reacts with aldehydes to form α,β-unsaturated nitriles . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, it can affect cell signaling pathways by modulating the activity of specific enzymes and proteins. For example, the compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling . This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function. Additionally, this compound has been observed to induce apoptosis, or programmed cell death, in certain cell types . This effect is particularly relevant in cancer research, where inducing apoptosis in cancer cells is a key therapeutic strategy.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to the active site of enzymes, such as esterases, through hydrogen bonding and hydrophobic interactions . This binding can either inhibit or activate the enzyme, depending on the specific context. Additionally, this compound can undergo nucleophilic attack by water molecules, leading to its hydrolysis . This reaction is facilitated by the presence of a catalytic residue in the enzyme’s active site, which stabilizes the transition state and lowers the activation energy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable at room temperature, but it can degrade over time when exposed to light and moisture . This degradation can lead to the formation of byproducts that may have different biochemical properties. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where the compound is continuously present . These effects include prolonged inhibition of enzyme activity and sustained changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate enzyme activity and cell signaling pathways . At high doses, this compound can induce toxic effects, including liver and kidney damage . These adverse effects are likely due to the accumulation of the compound and its byproducts in these organs. Additionally, high doses of this compound can lead to systemic toxicity, affecting multiple organ systems .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to ester hydrolysis and nitrile metabolism . The compound can be hydrolyzed by esterases to produce cyanoacetic acid and methanol, which can then enter various metabolic pathways . Cyanoacetic acid, for example, can be further metabolized to produce acetic acid and ammonia . Additionally, this compound can participate in condensation reactions, such as the Knoevenagel condensation, which can lead to the formation of α,β-unsaturated nitriles . These reactions highlight the compound’s versatility in metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins . The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins, which can affect its localization and accumulation . For example, the compound can bind to albumin in the bloodstream, which can facilitate its transport to various tissues . Additionally, this compound can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can be targeted to specific compartments or organelles through various mechanisms, including post-translational modifications and targeting signals . For example, this compound can be localized to the mitochondria, where it can affect mitochondrial function and energy metabolism . Additionally, the compound can be targeted to the nucleus, where it can influence gene expression and DNA repair processes . These localization mechanisms highlight the importance of subcellular targeting in the compound’s biochemical activity.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cyano-hydroxyimino-acetic acid methyl ester involves the reaction of cyanoacetic acid with hydroxylamine hydrochloride to form cyano-hydroxyimino-acetic acid, which is then esterified with methanol to yield the final product.", "Starting Materials": [ "Cyanoacetic acid", "Hydroxylamine hydrochloride", "Methanol" ], "Reaction": [ "Step 1: Dissolve cyanoacetic acid in water and add hydroxylamine hydrochloride. Heat the mixture to reflux for several hours.", "Step 2: Cool the mixture and adjust the pH to neutral using sodium hydroxide solution.", "Step 3: Extract the cyano-hydroxyimino-acetic acid with ethyl acetate and dry over anhydrous magnesium sulfate.", "Step 4: Add methanol and a catalytic amount of sulfuric acid to the dried cyano-hydroxyimino-acetic acid and reflux for several hours.", "Step 5: Cool the mixture and extract the product with ethyl acetate.", "Step 6: Purify the product by recrystallization from ethanol." ] } | |
CAS No. |
61295-92-9 |
Molecular Formula |
C4H4N2O3 |
Molecular Weight |
128.09 g/mol |
IUPAC Name |
methyl (2Z)-2-cyano-2-hydroxyiminoacetate |
InChI |
InChI=1S/C4H4N2O3/c1-9-4(7)3(2-5)6-8/h8H,1H3/b6-3- |
InChI Key |
ZTUBRMAHOKWHCL-UTCJRWHESA-N |
Isomeric SMILES |
COC(=O)/C(=N\O)/C#N |
SMILES |
COC(=O)C(=NO)C#N |
Canonical SMILES |
COC(=O)C(=NO)C#N |
| 61295-92-9 | |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


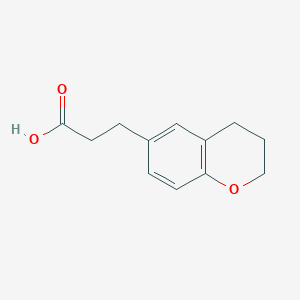
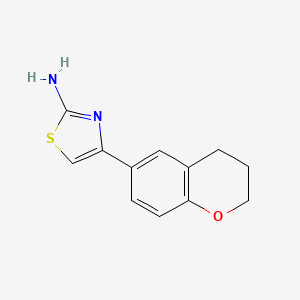



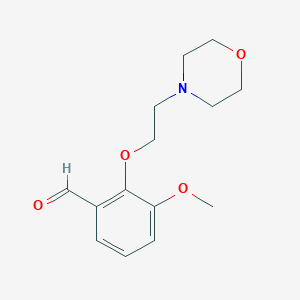
![2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310327.png)
![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde](/img/structure/B1310330.png)

